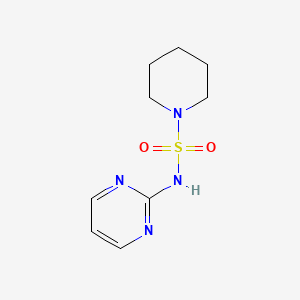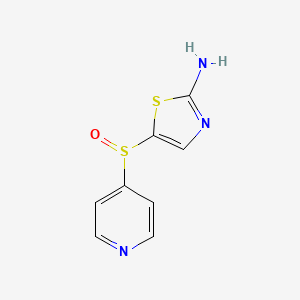![molecular formula C19H32N2O4 B8276061 (S)-N1-((3,4-Dimethoxybicyclo[4.2.0]octa-1(6),2,4-trien-7-yl)methyl)-N3-(2,2-dimethoxyethyl)-N1-methylpropane-1,3-diamine](/img/structure/B8276061.png)
(S)-N1-((3,4-Dimethoxybicyclo[4.2.0]octa-1(6),2,4-trien-7-yl)methyl)-N3-(2,2-dimethoxyethyl)-N1-methylpropane-1,3-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{[(7S)-3,4-dimethoxybicyclo[420]octa-1,3,5-trien-7-yl]methyl}-N’-(2,2-dimethoxyethyl)-N-methylpropane-1,3-diamine is a complex organic compound characterized by its bicyclic structure and multiple methoxy groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-{[(7S)-3,4-dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-yl]methyl}-N’-(2,2-dimethoxyethyl)-N-methylpropane-1,3-diamine typically involves multiple steps:
Formation of the bicyclic core: This step involves the cyclization of appropriate precursors to form the bicyclo[4.2.0]octa-1,3,5-triene structure.
Introduction of methoxy groups: Methoxy groups are introduced through methylation reactions using reagents such as dimethyl sulfate or methyl iodide.
Attachment of the diamine side chain: The diamine side chain is attached via nucleophilic substitution reactions, often using alkyl halides as electrophiles.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the bicyclic core or the diamine side chain, potentially leading to the formation of simpler amines or alcohols.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride are typical reducing agents.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles are used under basic or acidic conditions.
Major Products
Oxidation: Aldehydes, carboxylic acids.
Reduction: Amines, alcohols.
Substitution: Various substituted derivatives depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
N-{[(7S)-3,4-dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-yl]methyl}-N’-(2,2-dimethoxyethyl)-N-methylpropane-1,3-diamine has several scientific research applications:
Medicinal Chemistry: Potential use as a lead compound for the development of new pharmaceuticals due to its unique structure and potential biological activity.
Materials Science: Utilized in the synthesis of novel materials with specific electronic or optical properties.
Biological Studies: Investigated for its interactions with biological macromolecules and potential as a biochemical probe.
Wirkmechanismus
The mechanism of action of N-{[(7S)-3,4-dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-yl]methyl}-N’-(2,2-dimethoxyethyl)-N-methylpropane-1,3-diamine involves its interaction with molecular targets such as enzymes or receptors. The compound’s bicyclic structure and methoxy groups may facilitate binding to specific sites, modulating the activity of the target proteins and influencing cellular pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- **N-{[(7S)-3,4-dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-yl]methyl}-N-methylmethanamine
- (3,4-Dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-yl)methanamine hydrochloride
Uniqueness
Compared to similar compounds, N-{[(7S)-3,4-dimethoxybicyclo[420]octa-1,3,5-trien-7-yl]methyl}-N’-(2,2-dimethoxyethyl)-N-methylpropane-1,3-diamine is unique due to its extended diamine side chain and additional methoxy groups
Eigenschaften
Molekularformel |
C19H32N2O4 |
|---|---|
Molekulargewicht |
352.5 g/mol |
IUPAC-Name |
N'-[[(7S)-3,4-dimethoxy-7-bicyclo[4.2.0]octa-1,3,5-trienyl]methyl]-N-(2,2-dimethoxyethyl)-N'-methylpropane-1,3-diamine |
InChI |
InChI=1S/C19H32N2O4/c1-21(8-6-7-20-12-19(24-4)25-5)13-15-9-14-10-17(22-2)18(23-3)11-16(14)15/h10-11,15,19-20H,6-9,12-13H2,1-5H3/t15-/m1/s1 |
InChI-Schlüssel |
AGRVSYDMSVXZAD-OAHLLOKOSA-N |
Isomerische SMILES |
CN(CCCNCC(OC)OC)C[C@H]1CC2=CC(=C(C=C12)OC)OC |
Kanonische SMILES |
CN(CCCNCC(OC)OC)CC1CC2=CC(=C(C=C12)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


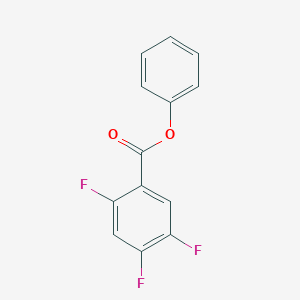
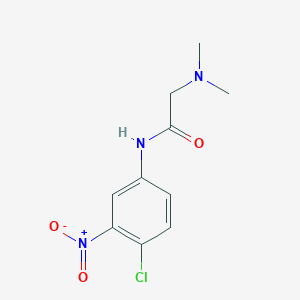
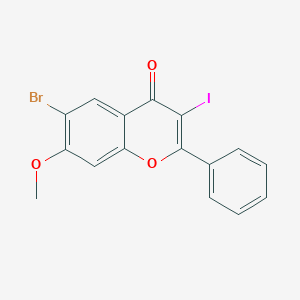
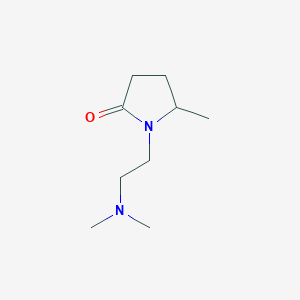
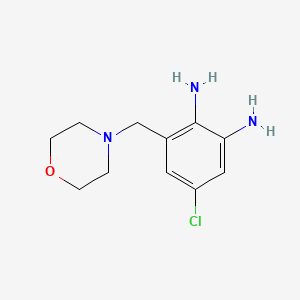
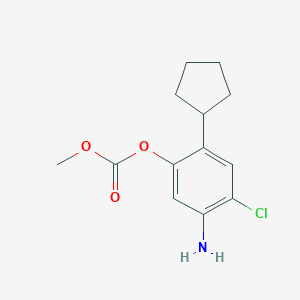
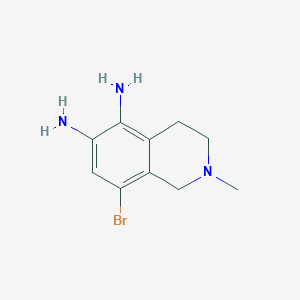
![7-Piperazin-1-yl-furo[3,2-b]pyridine](/img/structure/B8276040.png)
![6H-Benzo[c][2,6]naphthyridine-5-one](/img/structure/B8276044.png)
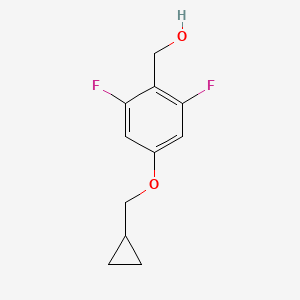
![2-But-3-ynyl-5-fluoro-benzo[d]thiazole](/img/structure/B8276059.png)
![methyl (2S,5R)-6-(benzyloxy)-7-oxo-1,6-diazabicyclo[3.2.1]octane-2-carboxylate](/img/structure/B8276068.png)
